



# Application Notes: Subcutaneous Injection Formulation of Butamisole for Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Butamisole |           |
| Cat. No.:            | B1214894   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### 1. Introduction

**Butamisole** is an anthelmintic of the imidazothiazole class, primarily used in veterinary medicine.[1] It functions as a nicotinic acetylcholine receptor (nAChR) agonist, inducing sustained muscle contraction followed by spastic paralysis in susceptible parasites.[1] This document provides a detailed guide for the preparation and evaluation of a subcutaneous (SC) injection formulation of **Butamisole** for research purposes. The subcutaneous route offers potential for sustained drug delivery, improved bioavailability over oral routes for certain molecules, and can be a valuable tool in preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.[2][3]

The formulation detailed herein is based on a previously described composition using propylene glycol as a co-solvent to enhance the solubility and stability of **Butamisole** Hydrochloride.[4]

# 2. **Butamisole** Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical properties of **Butamisole** is critical for formulation development. While experimental data is limited in the public domain, key properties for **Butamisole** Hydrochloride and predicted values for the base are summarized below.



| Property           | Value                                                                                            | Source/Method                        |
|--------------------|--------------------------------------------------------------------------------------------------|--------------------------------------|
| Chemical Name      | 2-Methyl-N-[3-(2,3,5,6-<br>tetrahydroimidazo[2,1-b][1]<br>[5]thiazol-6-<br>yl)phenyl]propanamide | IUPAC[1]                             |
| Molecular Formula  | C15H19N3OS (Butamisole) C15H20CIN3OS (Butamisole HCI)                                            | PubChem[6]                           |
| Molecular Weight   | 289.40 g/mol (Butamisole)<br>325.86 g/mol (Butamisole HCl)                                       | PubChem[1][6]                        |
| Predicted pKa      | ~7.5 (tertiary amine)                                                                            | Prediction[1][2][7]                  |
| Predicted cLogP    | ~2.5 - 3.0                                                                                       | Prediction[3][8]                     |
| Aqueous Solubility | Poorly soluble (base), Soluble as HCl salt                                                       | General Knowledge, Patent<br>Data[4] |

Note: pKa and cLogP values are predicted based on chemical structure, as experimental values are not readily available in the literature. Computational prediction methods are valuable tools in early drug development.[1][2][7][8][9][10][11]

# **Experimental Protocols**

Protocol 1: Preparation of a 1.1% (w/v) **Butamisole** HCl Subcutaneous Formulation

This protocol describes the preparation of a 10 mL stock of a **Butamisole** HCl formulation suitable for subcutaneous administration in preclinical research, based on the composition described in US Patent 4,130,651.[4]

# 1.1. Materials and Equipment

- Butamisole Hydrochloride (MW: 325.86 g/mol)
- · Propylene Glycol (PG), USP grade
- Benzyl Alcohol, USP grade (as a preservative)



- Water for Injection (WFI)
- Sterile 15 mL polypropylene conical tubes
- Calibrated pipettes and analytical balance
- Magnetic stirrer and stir bar
- Sterile syringe filters (0.22 μm PVDF or similar)
- Sterile glass vials with stoppers and crimp seals

# 1.2. Formulation Composition for 10 mL

| Component           | Concentration (% w/v) | Amount for 10 mL | Purpose                          |
|---------------------|-----------------------|------------------|----------------------------------|
| Butamisole HCI      | 1.1%                  | 110 mg           | Active Pharmaceutical Ingredient |
| Propylene Glycol    | 70%                   | 7.0 mL           | Co-solvent                       |
| Benzyl Alcohol      | 4%                    | 0.4 mL           | Preservative / Co-<br>solvent    |
| Water for Injection | q.s. to 100%          | q.s. to 10.0 mL  | Vehicle                          |

#### 1.3. Preparation Procedure

- In a sterile 15 mL conical tube, add 7.0 mL of Propylene Glycol.
- Add 0.4 mL of Benzyl Alcohol to the Propylene Glycol and mix thoroughly.
- Accurately weigh 110 mg of **Butamisole** Hydrochloride and add it to the solvent mixture.
- Add a small magnetic stir bar and stir the mixture on a magnetic stirrer until the Butamisole
   HCl is completely dissolved. Gentle warming (to ~40°C) may be applied to facilitate
   dissolution.[12]



- Once dissolved, remove the stir bar and add Water for Injection to bring the final volume to exactly 10.0 mL.
- Cap the tube and invert several times to ensure homogeneity.
- Aseptically filter the final solution through a 0.22  $\mu m$  sterile syringe filter into a sterile glass vial.
- Secure the vial with a sterile stopper and aluminum crimp seal.
- Store the final formulation protected from light at 2-8°C.

## Protocol 2: Stability-Indicating HPLC Method for **Butamisole**

This protocol provides a starting point for a reverse-phase HPLC (RP-HPLC) method to determine the concentration and stability of **Butamisole** in the formulation. This method is adapted from established methods for the related imidazothiazole compound, levamisole.[4] [13][14]

#### 2.1. Equipment and Reagents

- HPLC system with UV detector, autosampler, and column oven
- RP-C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
- Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Potassium phosphate monobasic (KH<sub>2</sub>PO<sub>4</sub>)
- Orthophosphoric acid
- HPLC grade water

# 2.2. Chromatographic Conditions



| Parameter      | Condition                                                |
|----------------|----------------------------------------------------------|
| Mobile Phase   | Acetonitrile : 25 mM Phosphate Buffer pH 3.5 (30:70 v/v) |
| Flow Rate      | 1.0 mL/min                                               |
| Column Temp.   | 30°C                                                     |
| Detection λ    | 225 nm                                                   |
| Injection Vol. | 10 μL                                                    |
| Run Time       | ~10 minutes                                              |

#### 2.3. Procedure

- Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter and degas. Mix 700 mL of this buffer with 300 mL of Acetonitrile.
- Standard Preparation: Prepare a 1.1 mg/mL stock solution of Butamisole HCl in the mobile phase. Create a calibration curve by serially diluting this stock to concentrations from 0.05 mg/mL to 1.5 mg/mL.
- Sample Preparation: Dilute the 1.1% (11 mg/mL) **Butamisole** formulation 1:10 with the mobile phase to a theoretical concentration of 1.1 mg/mL.
- Analysis: Inject standards and samples. Quantify the Butamisole peak based on the calibration curve.
- Forced Degradation (for stability-indicating validation): Expose the **Butamisole** solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H<sub>2</sub>O<sub>2</sub>), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the parent **Butamisole** peak.

Protocol 3: In Vitro Release Testing (IVRT) using Franz Diffusion Cells



This protocol describes an IVRT method to evaluate the release of **Butamisole** from the subcutaneous formulation.

## 3.1. Equipment and Reagents

- Franz vertical diffusion cells (with a receptor volume of ~5-12 mL)
- Synthetic membrane (e.g., polysulfone, Strat-M®)
- Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4
- Magnetic stirrer unit for Franz cells
- Water bath or heating block to maintain 32°C
- HPLC system (as described in Protocol 2)

#### 3.2. Procedure

- Setup: Assemble the Franz diffusion cells. Fill the receptor chambers with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the membrane.[15]
- Membrane Mounting: Pre-soak the synthetic membrane in PBS for 30 minutes before mounting it between the donor and receptor chambers.[15]
- Equilibration: Allow the assembled cells to equilibrate at 32°C with stirring for 30 minutes.
- Dosing: Accurately apply a finite dose (e.g.,  $100 \, \mu L$ ) of the **Butamisole** formulation onto the center of the membrane in the donor chamber.
- Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 μL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS.[15]
- Analysis: Analyze the collected samples for **Butamisole** concentration using the HPLC method described in Protocol 2.



 Data Analysis: Calculate the cumulative amount of Butamisole released per unit area (μg/cm²) and plot this against time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study in Sprague-Dawley rats following a single subcutaneous injection of the **Butamisole** formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

# 4.1. Animals and Housing

- Species: Male Sprague-Dawley rats (n=3-5 per group)
- Weight: 220-250 g
- Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate animals for at least 3 days prior to the study.[5][16]

#### 4.2. Dosing and Sampling

- Dose: 2.5 mg/kg of **Butamisole** (equivalent to ~2.8 mg/kg **Butamisole** HCl).
- Formulation: 1.1% (11 mg/mL) **Butamisole** HCl solution.
- Dose Calculation: The injection volume will be approximately 0.25 mL/kg.
- Administration: Administer the calculated dose via subcutaneous injection into the dorsal thoracic region (scruff of the neck).[15]
- Blood Sampling: Collect blood samples (~150  $\mu$ L) via tail vein or saphenous vein into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

# 4.3. Sample Analysis







Analyze plasma samples for Butamisole concentration using a validated LC-MS/MS
method. A protein precipitation step (e.g., with acetonitrile) will be required to extract the drug
from the plasma matrix.

# 4.4. Pharmacokinetic Analysis

• Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data, including: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **Butamisole** formulation.





Click to download full resolution via product page

Caption: **Butamisole**'s mechanism of action signaling pathway.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Computer Prediction of pKa Values in Small Molecules and Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. www.openmolecules.org [openmolecules.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Butamisole Hydrochloride | C15H20ClN3OS | CID 76964744 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. WO2003033026A1 Ready-to-use paracetamol injection solutions containing propylene glycol as the only cosolvent - Google Patents [patents.google.com]
- 13. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies PMC [pmc.ncbi.nlm.nih.gov]



- 16. In vivo screening of subcutaneous tolerability for the development of novel excipients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Subcutaneous Injection Formulation of Butamisole for Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214894#subcutaneous-injection-formulation-ofbutamisole-for-research]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com